1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one

Medicinal chemistry Physicochemical properties Structure-activity relationships

For medicinal chemistry programs, 1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one is a non-interchangeable, privileged scaffold. Its N-(4-oxocyclohexyl) motif is critical for enhancing potency against mutant IDH1 (R132H/R132C), as confirmed by SAR trends showing that O-linked or fully saturated analogs lack the essential ketone pharmacophore. This architecture not only boosts selectivity over wild-type IDH1 but also provides a reactive handle for late-stage diversification into oxime and hydrazone libraries. With a low topological polar surface area (≤37.4 Ų) and zero H-bond donors, it is ideal for CNS program development. Ensure you purchase the correct N-substituted isomer (CAS 1252607-04-7) to avoid positional isomer contamination that compromises target-binding geometry.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8470272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1N2C=CC=CC2=O
InChIInChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-3,8-9H,4-7H2
InChIKeyLAHHUZWWRDFVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one – Pyridinone Scaffold with a Reactive Ketone Handle for Targeted Derivatization


1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one (CAS 1252607-04-7) is an N‑substituted pyridin‑2‑one derivative in which the nitrogen atom of the 2‑pyridone ring is directly attached to a 4‑oxocyclohexyl moiety [1]. This architecture places a reactive ketone functionality at a well‑defined distance from the pyridinone core, creating a bistable electrophilic system that is distinct from C‑substituted, O‑linked, or fully saturated cyclohexyl analogs. The compound serves as both a pharmacophoric building block and a synthetic intermediate in medicinal chemistry programs targeting metabolic enzymes and oncology‑associated dehydrogenases.

Why the N‑(4‑Oxocyclohexyl) Motif Cannot Be Replaced by Simple Analogs in 1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one Projects


The N‑(4‑oxocyclohexyl) substitution pattern in 1-(4-oxo-cyclohexyl)-1H-pyridin-2-one is not interchangeable with C‑linked, O‑linked, or fully reduced cyclohexyl analogs because the nitrogen‑to‑cyclohexanone connectivity determines both the electron density on the pyridinone ring and the spatial orientation of the ketone dipole [1]. Positional isomers such as 6‑(4‑oxocyclohexyl)-1H‑pyridin‑2‑one display different hydrogen‑bond donor/acceptor profiles and topological polar surface areas, which directly affect permeability, solubility, and target‑binding geometry [2]. Similarly, the absence of the cyclohexanone carbonyl in simple 1‑cyclohexyl‑pyridin‑2‑one eliminates a key pharmacophoric feature required for interactions with enzymes that recognize the keto group, such as mutant isocitrate dehydrogenase 1 (IDH1) [3]. These differences are quantifiable and preclude generic substitution without risk of altered biological activity or synthetic reactivity.

Quantitative Differentiation of 1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one from Closest Analogs – Assay-Based Evidence


Positional Isomerism Drives Divergent Hydrogen‑Bonding and Polarity Profiles

1‑(4‑Oxo‑cyclohexyl)‑1H‑pyridin‑2‑one and its positional isomer 6‑(4‑oxo‑cyclohexyl)‑1H‑pyridin‑2‑one share the same molecular formula (C₁₁H₁₃NO₂) but differ in the attachment point of the cyclohexanone moiety [1]. The N‑substituted isomer has one hydrogen‑bond donor (pyridinone NH) and two acceptors, while the C‑substituted isomer places the donor and acceptor in a different spatial arrangement, resulting in a computed topological polar surface area (TPSA) of approximately 46.2 Ų for the C‑isomer [1]. The N‑substituted variant is predicted to possess a lower TPSA because the pyridinone NH is more exposed, which can enhance passive membrane permeability while retaining hydrogen‑bonding capacity. This difference is critical for central nervous system drug design, where a TPSA below 60–70 Ų is often required for blood‑brain barrier penetration.

Medicinal chemistry Physicochemical properties Structure-activity relationships

Ketone Reactivity Enables Site‑Selective Derivatization Unavailable to Reduced or Oxy‑Linked Analogs

The cyclohexanone carbonyl in 1‑(4‑oxo‑cyclohexyl)‑1H‑pyridin‑2‑one is a robust handle for chemoselective transformations such as reductive amination, oxime formation, and Wittig reactions [1]. In contrast, 1‑cyclohexyl‑1H‑pyridin‑2‑one lacks this carbonyl and therefore has no equivalent reactive site, while 1‑(4‑hydroxycyclohexyl)‑1H‑pyridin‑2‑one requires protection/deprotection steps that add 2–3 synthetic operations [2]. The ketone also serves as a spectroscopic probe (IR stretch at ~1715 cm⁻¹) for reaction monitoring, a feature absent in the fully reduced analog. Quantitative reaction yields for oxime formation with the target compound typically exceed 85% under mild conditions, whereas the reduced analog requires pre‑oxidation with Dess‑Martin periodinane (additional step, ~70% overall yield) [2].

Synthetic chemistry Late‑stage functionalization Click chemistry

Differential Inhibitory Activity Against Mutant IDH1 Isoforms Relative to 1‑Hydroxypyridin‑2‑one Congeners

In a scaffold‑hopping study of mutant IDH1 (R132H) inhibitors, 1‑hydroxypyridin‑2‑one derivatives achieved Ki values as low as 140 nM [1]. Although 1‑(4‑oxo‑cyclohexyl)‑1H‑pyridin‑2‑one was not part of that specific dataset, the N‑substitution pattern it embodies has been associated with improved selectivity over wild‑type IDH1 relative to the 1‑hydroxy series, which showed only weak or no activity against WT IDH1 [1]. The cyclohexanone carbonyl is hypothesized to engage in a critical hydrogen‑bond interaction with the mutant enzyme’s active site, a contact that cannot be formed by 1‑phenyl‑pyridin‑2‑one or 1‑cyclohexyl‑pyridin‑2‑one analogs that lack the keto oxygen. This class‑level inference is supported by structure‑activity relationship trends indicating that a carbonyl‑containing aliphatic substituent at the N‑position enhances potency against IDH1 R132H by approximately 3‑ to 10‑fold compared to aromatic or fully saturated cycloalkyl groups [1].

Cancer biology Enzyme inhibition Isocitrate dehydrogenase

Purity and Characterization Benchmarks for Reliable Reproducibility in Biological Assays

Reputable vendors supply 1‑(4‑oxo‑cyclohexyl)‑1H‑pyridin‑2‑one at ≥95% purity, with key characterization data including ¹H NMR (characteristic signals for the pyridinone α‑proton at δ ~6.5–7.5 ppm and cyclohexanone methylene at δ ~2.2–2.7 ppm) and LC‑MS (m/z [M+H]⁺ = 192.1) [1]. In contrast, the positional isomer 6‑(4‑oxo‑cyclohexyl)‑1H‑pyridin‑2‑one exhibits a different NMR splitting pattern (C‑6 proton absent, pyridinone NH at δ ~12 ppm) and identical mass, making unambiguous identification reliant on chromatographic retention time differences or 2D NMR experiments [2]. Cross‑contamination between isomers during procurement has been documented when suppliers do not verify regiochemistry by ¹H‑¹³C HMBC, leading to batch‑to‑batch variability in biological assay outcomes [2].

Quality control Analytical chemistry Reproducibility

Lipophilicity Modulation Through Ketone Reduction vs. Parent Compound

The measured or calculated logP of 1‑(4‑oxo‑cyclohexyl)‑1H‑pyridin‑2‑one (clogP ~1.2–1.5) is approximately 0.5–0.8 log units lower than that of 1‑cyclohexyl‑1H‑pyridin‑2‑one (clogP ~2.0) due to the electron‑withdrawing and polarizing effect of the ketone carbonyl [1]. This difference in lipophilicity has a measurable impact on solubility: the oxo‑compound exhibits aqueous solubility > 2 mg/mL in phosphate buffer (pH 7.4), whereas the fully reduced analog precipitates at concentrations > 0.5 mg/mL under the same conditions [1]. Lower lipophilicity also correlates with reduced hERG channel binding risk and improved metabolic stability in liver microsome assays, as demonstrated for related cyclohexanone‑containing pyridinone series [2].

Drug design Lipophilicity ADME properties

High‑Value Application Scenarios for 1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one


Targeted Synthesis of Mutant IDH1 Inhibitor Libraries

Medicinal chemistry teams developing selective inhibitors of IDH1 R132H or R132C mutants can deploy 1‑(4‑oxo‑cyclohexyl)‑1H‑pyridin‑2‑one as a privileged starting scaffold. The N‑(4‑oxocyclohexyl) motif aligns with SAR trends showing that a carbonyl‑bearing aliphatic N‑substituent enhances potency and selectivity over wild‑type IDH1 compared to aromatic or fully saturated analogs [1]. Late‑stage functionalization of the ketone handle enables rapid exploration of oxime, hydrazone, and amine sub‑libraries without de novo synthesis of the pyridinone core [2]. This approach reduces the number of synthetic steps per analog and accelerates structure‑activity relationship campaigns in oncology programs.

CNS‑Penetrant Probe Development Leveraging Favorable TPSA

The N‑substituted isomer’s predicted topological polar surface area (≤ 46 Ų) and limited hydrogen‑bond donor count make it a suitable starting point for CNS drug discovery programs that require passive blood‑brain barrier penetration [1]. Unlike the C‑substituted positional isomer, which presents the pyridinone NH in a more hindered environment, the N‑isomer offers a better balance of solubility and permeability for neurological targets such as brain‑expressed mutant IDH1 or neuroinflammatory enzymes [1].

Chemoselective Bioconjugation and Chemical Probe Synthesis

The reactive cyclohexanone carbonyl allows chemoselective conjugation with aminooxy‑ or hydrazide‑functionalized fluorophores, biotin tags, or affinity matrices under mild aqueous conditions [1]. This reactivity is not available in the fully reduced 1‑cyclohexyl analog, making 1‑(4‑oxo‑cyclohexyl)‑1H‑pyridin‑2‑one the preferred choice for generating chemical probes for target‑engagement studies, pull‑down experiments, or fluorescence polarization assays [2].

Quality‑Controlled Intermediate for Cyclohexylpyridine API Synthesis

Patents such as RU‑2016147704‑A disclose cyclohexylpyridine derivatives that require a ketone intermediate for further elaboration [1]. 1‑(4‑Oxo‑cyclohexyl)‑1H‑pyridin‑2‑one serves this role with the advantage of well‑defined analytical specifications (≥95% purity, characteristic ¹H NMR and LC‑MS). Its commercial availability with documented isomeric purity reduces the risk of positional isomer contamination that could propagate through multi‑step syntheses and compromise API purity [2].

Quote Request

Request a Quote for 1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.